Cas no 212127-80-5 (2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2,5-DIHYDROFURAN-3-BORONIC ACID,PINACOL ESTER
- (2,5-DIHYDROFURAN-3-YL)BORONIC ACID PINACOL ESTER
- FCRCZWHPQMJOSH-UHFFFAOYSA-N
- 0815AB
- AB71608
- ST24039118
- 2,5-Dihydrofuran-3-boronic acid pinacol este
- 2,5-Dihydrofuran-3-boronic acid pinacol ester
- 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,
- 2-(2,5-
- EN300-257047
- SY059311
- AKOS016005675
- SCHEMBL1586037
- Z1255444948
- MFCD16996209
- CS-0052307
- 212127-80-5
- 2,5-Dihydrofuran-3-ylboronic acid pinacol ester
- BCP32087
- DTXSID80446407
- A879199
- AMY18438
- P11978
- 2-(2,5-Dihydro-3-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DA-08244
- AS-51141
- 2-(2,5-dihydro-furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD12127805
- インチ: 1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5H,6-7H2,1-4H3
- InChIKey: FCRCZWHPQMJOSH-UHFFFAOYSA-N
- SMILES: O1B(C2=C([H])C([H])([H])OC2([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 196.12700
- 同位素质量: 196.1270746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7
じっけんとくせい
- Boiling Point: 216.8±50.0°C at 760 mmHg
- PSA: 27.69000
- LogP: 1.57440
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Sealed in dry,Store in freezer, under -20°C(BD216390)
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB400742-5 g |
2,5-Dihydrofuran-3-ylboronic acid pinacol ester, 95%; . |
212127-80-5 | 95% | 5g |
€1054.90 | 2023-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8159-10G |
2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
212127-80-5 | 97% | 10g |
¥ 15,246.00 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122947-100mg |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
212127-80-5 | 98% | 100mg |
¥388 | 2023-04-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51995-250mg |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
212127-80-5 | 95% | 250mg |
¥1351.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1190080-1g |
2,5-Dihydrofuran-3-boronic Acid Pinacol Ester |
212127-80-5 | 95% | 1g |
$105 | 2024-07-20 | |
Ambeed | A299775-100mg |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
212127-80-5 | 95% | 100mg |
$21.0 | 2025-03-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD216390-100mg |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
212127-80-5 | 95+% | 100mg |
¥919 | 2021-08-03 | |
Alichem | A159003227-250mg |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
212127-80-5 | 95% | 250mg |
$305.28 | 2023-09-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD216390-250mg |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
212127-80-5 | 95+% | 250mg |
¥1379 | 2021-08-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD216390-1g |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
212127-80-5 | 95% | 1g |
¥2257.0 | 2022-03-01 |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Introduction to 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 212127-80-5)
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number 212127-80-5, is a derivative of dioxaborolane and features a unique structural framework that makes it a valuable intermediate in the synthesis of complex molecules. The presence of a 2,5-dihydrofuran moiety combined with a tetramethyl-substituted dioxaborolane core imparts distinct reactivity and stability characteristics, making it particularly useful in cross-coupling reactions and boron-mediated transformations.
The dioxaborolane functional group is renowned for its role in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and molecular construction. The boron atom in this group is highly electrophilic and can be readily engaged in Suzuki-Miyaura, Stille, and other coupling reactions to form carbon-carbon bonds. This capability is crucial for constructing biaryl structures and other complex organic frameworks found in pharmaceuticals. The tetramethyl substitution on the dioxaborolane ring enhances its stability under various reaction conditions while maintaining its reactivity in cross-coupling processes.
The 2,5-dihydrofuran component of this compound contributes to its versatility by providing a nucleophilic site that can participate in various chemical transformations. Dihydrofurans are known for their ability to undergo electrocyclization reactions under specific conditions, which can be leveraged to construct cyclic structures with high precision. Additionally, the dihydrofuran ring can serve as a scaffold for further functionalization, allowing chemists to introduce additional substituents or reactive groups as needed for downstream applications.
In recent years, there has been growing interest in the development of boron-containing pharmaceuticals due to their unique biological activities and improved pharmacokinetic properties. The compound 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 212127-80-5) exemplifies this trend by serving as a key building block in the synthesis of novel therapeutic agents. Its structural features make it an excellent candidate for generating molecules with potential applications in oncology, immunology, and anti-inflammatory therapies.
One of the most compelling aspects of this compound is its utility in constructing complex heterocyclic frameworks. Heterocycles are prevalent in biologically active molecules due to their ability to mimic natural product structures and interact with biological targets in specific ways. The combination of a dihydrofuran ring with a dioxaborolane moiety allows for the creation of fused or bridged systems that are difficult to access through traditional synthetic routes. This capability is particularly valuable for drug discovery efforts aimed at identifying new scaffolds with improved efficacy and reduced toxicity.
The reactivity of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 212127-80-5) has been explored in several cutting-edge synthetic methodologies. For instance, recent studies have demonstrated its effectiveness in facilitating Buchwald-Hartwig amination reactions under mild conditions using palladium catalysts. This reaction allows for the introduction of aryl or heteroaryl groups into the molecule with high selectivity and yield. Additionally, the compound has been used in Sonogashira coupling reactions to construct carbon-carbon triple bonds between aryl or vinyl halides.
The stability imparted by the tetramethyl substitution on the dioxaborolane ring is particularly advantageous when working with sensitive functional groups or under harsh reaction conditions. This feature ensures that the boron center remains accessible for cross-coupling without undergoing unwanted side reactions or decomposition. Such stability is critical for large-scale synthesis and industrial applications where reproducibility and efficiency are paramount.
Recent advancements in computational chemistry have also highlighted the potential of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 212127-80-5) as a substrate for theoretical studies aimed at understanding reaction mechanisms and optimizing synthetic protocols. Molecular modeling studies have revealed insights into how the interplay between the dihydrofuran and dioxaborolane moieties influences reactivity patterns during cross-coupling reactions. These insights have guided experimental efforts toward more efficient synthetic routes and improved yields.
The pharmaceutical industry has embraced organoboron compounds like this one due to their broad utility and adaptability in medicinal chemistry workflows. The ability to introduce boron atoms into drug candidates not only enhances their chemical diversity but also often improves their pharmacological properties. For example,boron-containing drugs have demonstrated enhanced metabolic stability and prolonged half-lives compared to their non-boron counterparts。This has made them particularly attractive for treating chronic diseases where long-term efficacy is essential。
In conclusion,2-(2,5-Dihydrofuran - 3 - yl) - 4,4,5,5 - tetramethyl - 1,3,2 - dioxaborolane (CAS No.212127 - 80 - 5) represents a significant advancement in synthetic organic chemistry,offering unparalleled opportunities for constructing complex molecular architectures。Its unique structural features,combined with its high reactivity and stability,make it an indispensable tool for pharmaceutical researchers seeking to develop novel therapeutics。As our understanding of organoboron chemistry continues to evolve,this compound will undoubtedly play an increasingly important role in future drug discovery endeavors。
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